molecular formula C7H12O2 B1609312 (E)-Hept-4-enoic acid CAS No. 51193-78-3

(E)-Hept-4-enoic acid

Cat. No. B1609312
CAS RN: 51193-78-3
M. Wt: 128.17 g/mol
InChI Key: KFXPOIKSDYRVKS-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Heptenoic acid is a medium-chain fatty acid.

Scientific Research Applications

Synthesis and Chemical Reactions

(E)-Hept-4-enoic acid has been a subject of interest in various chemical synthesis and reaction studies. Watanabe et al. (1982) demonstrated its use in preparing jasmone and related compounds, showcasing its role in the synthesis of alkylcyclopentenones through reactions with vinylmagnesium bromide (Watanabe, Fujita, Suga, & Haibara, 1982). Similarly, Ansell, Emmett, and Coombs (1968) explored the intramolecular acylation of hept-4-enoic acid, revealing its potential in forming cyclic ketones and lactones (Ansell, Emmett, & Coombs, 1968).

Molecular Structure Studies

Research into the molecular structures of unsaturated carboxylic acids, including (E)-Hept-4-enoic acid, has been conducted by Sonneck et al. (2016). They reported on the crystal structures of such acids, providing valuable insights into their molecular conformations (Sonneck, Spannenberg, Wohlrab, & Peppel, 2016).

Reactivity in Emulsions

The reactivity of (E)-Hept-4-enoic acid and similar compounds in oil-in-water emulsions has been a topic of study, as noted by Vandemoortele et al. (2020). Their research contributes to understanding the behavior of these compounds in different environments, which is crucial for applications in food chemistry and related fields (Vandemoortele, Simon, Claes, & De Meulenaer, 2020).

Biologically Active Compounds Synthesis

The synthesis of biologically active compounds utilizing (E)-Hept-4-enoic acid as a starting material has been explored by Arai, Kawanami, and Koizumi (1991). Their work highlights the compound's utility in creating antithrombotic agents and other biologically significant molecules (Arai, Kawanami, & Koizumi, 1991).

properties

CAS RN

51193-78-3

Product Name

(E)-Hept-4-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E)-hept-4-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3+

InChI Key

KFXPOIKSDYRVKS-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCC(=O)O

SMILES

CCC=CCCC(=O)O

Canonical SMILES

CCC=CCCC(=O)O

Other CAS RN

51193-78-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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